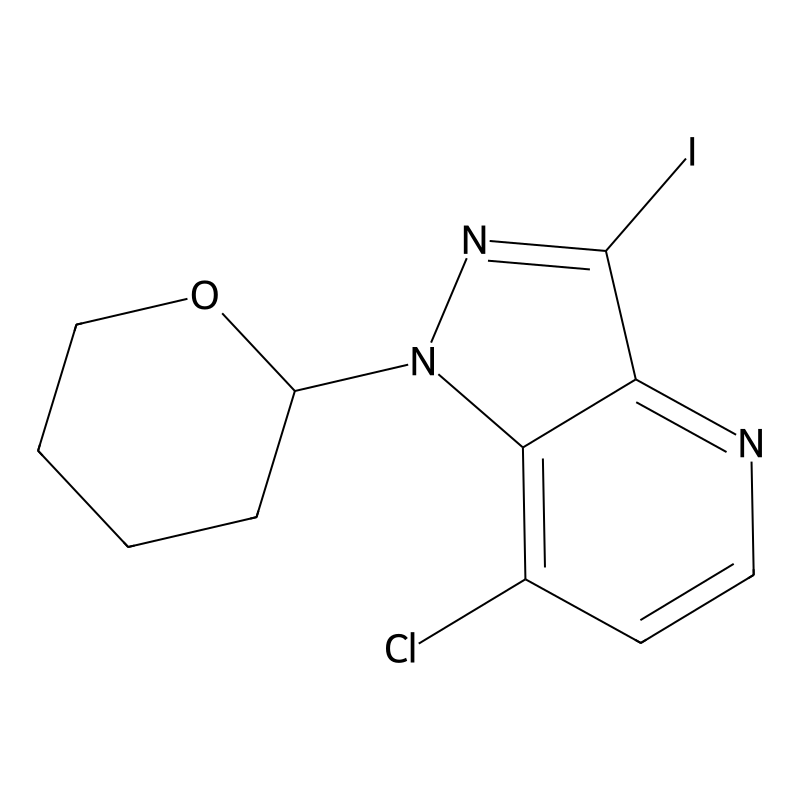

7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Histone Deacetylase (HDAC) Inhibitors

Scientific Field: Medicinal Chemistry and Drug Discovery.

Summary: 3-iodo-1-tetrahydropyran-2-yl-pyrazole is used in the synthesis of potential HDAC inhibitors. HDAC inhibitors play a crucial role in epigenetic regulation and have therapeutic potential in cancer treatment.

Methods/Application: The compound can be incorporated into HDAC inhibitor scaffolds through synthetic routes involving nucleophilic aromatic substitution reactions.

Results/Outcomes: Researchers aim to develop novel HDAC inhibitors with improved selectivity and efficacy for cancer therapy.

Organic Synthesis Intermediate

Scientific Field: Organic Chemistry.

Methods/Application: The ketone carbonyl group in this compound can react with Wittig reagents to synthesize various substituted alkenes. Additionally, the carbonyl group can be selectively reduced to a hydroxyl group.

Results/Outcomes: Researchers can access diverse functionalized compounds for further studies or drug development.

Antimicrobial Agents

Scientific Field: Medicinal Chemistry.

Methods/Application: Nucleophilic aromatic substitution reactions followed by aldehyde condensation yield these derivatives.

Results/Outcomes: Researchers explore potential new antimicrobial agents for combating infections.

7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a pyrazolo-pyridine core structure. This compound is characterized by the presence of a chlorine atom at the 7-position and an iodine atom at the 3-position, along with a tetrahydro-2H-pyran substituent. Its unique structure allows for various chemical interactions and biological activities, making it a subject of interest in medicinal chemistry.

Preliminary studies suggest that 7-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine exhibits significant biological activity. It has been linked to potential anti-cancer properties due to its ability to inhibit specific molecular pathways involved in tumor growth. Additionally, its structural features allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

The synthesis of 7-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine can be achieved through several methods:

- Cyclization: The initial step often involves the cyclization of 2-chloro-3-cyanopyridine with hydrazine, followed by iodination at the C3 position.

- Suzuki Coupling: This method allows for the introduction of aryl groups via cross-coupling reactions with boronic acids under palladium catalysis.

- Functionalization: The compound can be further functionalized by introducing various substituents at different positions through selective reactions .

Interaction studies involving 7-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine have shown that it can bind to various biological macromolecules, including proteins and nucleic acids. These interactions can influence cellular processes and may contribute to its observed biological activity.

Several compounds share structural similarities with 7-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine | Chlorine at C6 and methyl at C3 | Less halogenation leads to different reactivity |

| 5-Iodo-1-(tetrahydro-2H-pyran)-1H-pyrazolo[4,3-b]pyridine | Iodine at C5 | Different substitution pattern affects biological activity |

| 7-Bromo-1H-pyrazolo[4,3-b]pyridine | Bromine instead of chlorine | Varying halogen may influence binding affinity |

The uniqueness of 7-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine lies in its specific combination of halogens and the tetrahydro-pyran moiety, which may enhance its solubility and bioavailability compared to similar compounds.